2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate is a fluorinated organic compound with the molecular formula C9H7F4NO2. This compound is part of the carbamate family, known for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of both trifluoroethyl and fluorophenyl groups imparts unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-fluoroaniline in the presence of a carbamoylating agent such as phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
4-Fluoroaniline+2,2,2-Trifluoroethanol+Phosgene→2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield amines or alcohols depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethylamines .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. This allows it to reach intracellular targets and exert its effects by inhibiting enzyme activity or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(3-fluorophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-trifluoromethylphenyl)carbamate
- Tris(2,2,2-trifluoroethyl) phosphite
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both trifluoroethyl and fluorophenyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDKDSLXCJNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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